(R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol

Conformational analysis Medicinal chemistry Peptidomimetics

Select (R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol for applications demanding precise stereochemical control. The 4,4-gem-difluoro motif imposes a C-gamma-exo envelope conformation, stabilizing trans-amide geometries critical for target engagement. This chiral (R)-enantiomer reduces pKa vs. non-fluorinated analogs, enhancing passive blood-brain barrier permeability. Use its C-2 hydroxymethyl handle for late-stage diversification into amines, azides, or heterocycles. Non-fluorinated or regioisomeric substitutes cannot replicate these combined conformational and physicochemical properties.

Molecular Formula C12H15F2NO
Molecular Weight 227.25 g/mol
Cat. No. B8184040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol
Molecular FormulaC12H15F2NO
Molecular Weight227.25 g/mol
Structural Identifiers
SMILESC1C(N(CC1(F)F)CC2=CC=CC=C2)CO
InChIInChI=1S/C12H15F2NO/c13-12(14)6-11(8-16)15(9-12)7-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1
InChIKeyPXQLZEMKQFOLDT-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol: A Chiral Fluorinated Pyrrolidine Building Block for Medicinal Chemistry


(R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol (CAS 2682097-39-6) is a chiral fluorinated pyrrolidine derivative with the molecular formula C12H15F2NO and a molecular weight of 227.25 g/mol . It features a pyrrolidine ring with a benzyl group at the N-1 position and gem-difluoro substitution at the C-4 position, which imparts unique conformational constraints and electronic properties relevant to medicinal chemistry applications . The compound contains one defined stereocenter at the C-2 position, adopting the (R)-configuration, which is critical for potential stereospecific biological interactions.

Why Non-Fluorinated or Alternative Pyrrolidine Analogs Cannot Substitute for (R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol in Rigorous Applications


Generic substitution of (R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol with non-fluorinated pyrrolidine analogs or alternative regioisomers is not scientifically justified due to the profound impact of gem-difluoro substitution on conformational bias and physicochemical properties. Systematic studies demonstrate that 4,4-difluorination of the pyrrolidine ring induces a restricted conformational space compared to native proline residues, enforcing a preferential envelope conformation that stabilizes specific trans-amide bond geometries . Furthermore, comprehensive analyses of mono- and difluorinated saturated heterocyclic amines reveal that fluorine substitution substantially reduces basicity (pKa) and modulates lipophilicity (LogP) while retaining metabolic stability in nearly all cases . These property shifts cannot be replicated by non-fluorinated or mono-fluorinated analogs, making the 4,4-difluoro motif essential for applications requiring precise conformational control and predictable physicochemical behavior.

Quantitative Differentiation of (R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol: Evidence-Based Comparative Analysis


Conformational Restriction: 4,4-Difluoro vs. Non-Fluorinated Pyrrolidine Ring Geometry

The 4,4-difluoro substitution on the pyrrolidine ring of (R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol enforces a restricted conformational space that stabilizes specific amide bond geometries. Conformational analysis demonstrates that the 4,4-difluoro substitution induces a more pronounced envelope conformation in the pyrrolidine ring compared to non-fluorinated analogs, which typically adopt a more planar arrangement . Specifically, the fluorinated pyrrolidine ring adopts a preferential C-gamma-exo pucker that stabilizes the trans configuration of adjacent amide bonds, a property absent in the non-fluorinated parent scaffold .

Conformational analysis Medicinal chemistry Peptidomimetics

Basicity Modulation (pKa): 4,4-Difluoropyrrolidine vs. Non-Fluorinated Pyrrolidine

The gem-difluoro substitution at the C-4 position of (R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol substantially reduces the basicity of the pyrrolidine nitrogen compared to non-fluorinated analogs. A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that the number of fluorine atoms and their distance to the protonation center are the major factors defining compound basicity, with 4,4-difluorination of pyrrolidine producing a significant pKa decrease . The study reported that mono- and difluorination of pyrrolidine reduces basicity while retaining metabolic stability in nearly all cases [1].

Physicochemical properties pKa Drug design

Metabolic Stability: Gem-Difluoro Pyrrolidines vs. Parent Compounds

The 4,4-difluoro motif in (R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol is associated with retained metabolic stability, a property documented across the difluoropyrrolidine class. Intrinsic microsomal clearance measurements in a systematic study of fluorinated heterocyclic amines demonstrated high metabolic stability for nearly all compounds studied, with a single exception (3,3-difluoroazetidine) . This class-level finding indicates that 4,4-difluoropyrrolidine derivatives maintain favorable metabolic profiles while benefiting from reduced basicity and conformational preorganization.

Metabolic stability Microsomal clearance Pharmacokinetics

Molecular Properties: Calculated Descriptors vs. Non-Fluorinated Pyrrolidine Methanol Analogs

(R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol exhibits distinct calculated physicochemical properties that differentiate it from non-fluorinated analogs. The compound has an exact mass of 227.11217043 g/mol, with 1 hydrogen bond donor, 4 hydrogen bond acceptors, 3 rotatable bonds, a heavy atom count of 16, and a calculated XLogP3 of 1.9 . The topological polar surface area (TPSA) is 23.5 Ų. The presence of two fluorine atoms increases molecular weight and modulates lipophilicity compared to non-fluorinated 1-benzylpyrrolidin-2-yl-methanol (C12H17NO, MW 191.27), which lacks the hydrogen bond acceptor capacity and electronic effects conferred by the C-F bonds.

Calculated properties Lipophilicity Hydrogen bonding

Definitive Application Scenarios for (R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol Based on Quantitative Evidence


Peptidomimetic Design Requiring Preorganized Trans-Amide Geometry

(R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol serves as a chiral building block for constructing peptidomimetics where defined amide bond geometry is critical for target engagement. The 4,4-difluoro substitution enforces a preferential C-gamma-exo envelope conformation that stabilizes trans-amide configurations . This preorganization reduces the entropic penalty upon binding to biological targets such as proteases, GPCRs, or protein-protein interaction interfaces, making it the scaffold of choice over non-fluorinated pyrrolidines which adopt variable, less predictable conformations.

Synthesis of CNS-Penetrant Drug Candidates with Optimized pKa

For central nervous system (CNS) drug discovery programs requiring compounds with reduced basicity to enhance blood-brain barrier permeability, (R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol offers a strategic advantage. The gem-difluoro motif reduces the pKa of the pyrrolidine nitrogen compared to non-fluorinated analogs , thereby lowering the fraction of protonated, membrane-impermeable species at physiological pH. This property is critical for CNS targets where passive diffusion is the primary uptake mechanism.

Late-Stage Functionalization for Kinase or Protease Inhibitor Optimization

The hydroxymethyl group at the C-2 position of (R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol provides a versatile handle for late-stage diversification, enabling conversion to amines, azides, carboxylates, or heterocyclic appendages. When integrated into kinase or protease inhibitor scaffolds, the 4,4-difluoro motif contributes conformational constraint and modulated basicity without sacrificing metabolic stability , addressing multiple optimization parameters simultaneously.

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